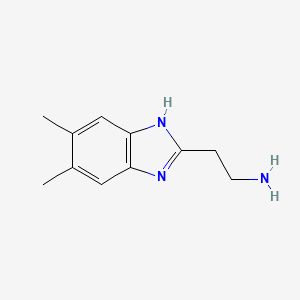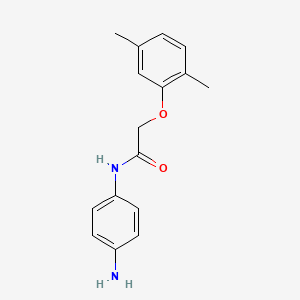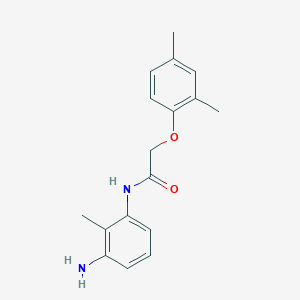
2-イソプロポキシ-3-トリメチルシリルピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropoxy-3-trimethylsilanyl-pyridine is a chemical compound with the molecular formula C11H19NOSi and a molecular weight of 209.36 g/mol . It is a pyridine derivative that features an isopropoxy group and a trimethylsilanyl group attached to the pyridine ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.
科学的研究の応用
2-Isopropoxy-3-trimethylsilanyl-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Materials Science: The compound is utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biology and Medicine: Research into the biological activity of pyridine derivatives includes studies on their potential as pharmaceutical agents. The compound’s structural features may contribute to its interaction with biological targets.
準備方法
The synthesis of 2-Isopropoxy-3-trimethylsilanyl-pyridine typically involves the reaction of 3-trimethylsilanyl-pyridine with isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the isopropoxy group. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
2-Isopropoxy-3-trimethylsilanyl-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides. Common oxidizing agents used in these reactions include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into different derivatives, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides and organometallic compounds are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
作用機序
The mechanism of action of 2-Isopropoxy-3-trimethylsilanyl-pyridine involves its interaction with molecular targets through its functional groups. The isopropoxy group can participate in hydrogen bonding and other non-covalent interactions, while the trimethylsilanyl group can influence the compound’s overall reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activity .
類似化合物との比較
2-Isopropoxy-3-trimethylsilanyl-pyridine can be compared with other similar compounds, such as:
- 2-Cyclopropylmethoxy-3-trimethylsilanyl-pyridine
- 2-Ethoxy-3-trimethylsilanyl-pyridine
- 3-Methoxy-2-(tributylstannyl)pyridine
- 2-Isopropoxy-3-iodo-pyridine
- 2-Isopropoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine
These compounds share similar structural features but differ in the specific functional groups attached to the pyridine ring.
特性
IUPAC Name |
trimethyl-(2-propan-2-yloxypyridin-3-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOSi/c1-9(2)13-11-10(14(3,4)5)7-6-8-12-11/h6-9H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARJMUQSDREMTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592079 |
Source


|
| Record name | 2-[(Propan-2-yl)oxy]-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782479-89-4 |
Source


|
| Record name | 2-(1-Methylethoxy)-3-(trimethylsilyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=782479-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Propan-2-yl)oxy]-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)


